molecular formula C19H19N3O2S B2395349 2-amino-6-ethyl-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 882357-23-5

2-amino-6-ethyl-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2395349
CAS No.: 882357-23-5
M. Wt: 353.44
InChI Key: LDYRNLFWUCUIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrano[3,2-c]pyridine family, a heterocyclic scaffold characterized by fused pyran and pyridine rings. Its structure includes a 2-amino group, a 3-carbonitrile moiety, and substituents at positions 4, 6, and 7: a 4-(methylthio)phenyl group, an ethyl group, and a methyl group, respectively.

Properties

IUPAC Name

2-amino-6-ethyl-7-methyl-4-(4-methylsulfanylphenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-4-22-11(2)9-15-17(19(22)23)16(14(10-20)18(21)24-15)12-5-7-13(25-3)8-6-12/h5-9,16H,4,21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYRNLFWUCUIMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C#N)C3=CC=C(C=C3)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step reaction sequence, starting from readily available starting materials. One common method involves the condensation of 4-(methylthio)benzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent reactions to introduce the amino, ethyl, and nitrile groups under controlled conditions. Key reagents include strong bases and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial-scale production of this compound may utilize optimized synthetic routes with a focus on yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to achieve efficient production. The reaction conditions are carefully monitored to minimize by-products and enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to yield corresponding oxidized derivatives.

  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced analogs.

  • Substitution: Various substitution reactions can occur, particularly on the aromatic ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substituents: Halogens, alkyl groups, nitrile groups.

Major Products

Major products from these reactions include oxidized, reduced, or substituted derivatives, which can exhibit different physical and chemical properties compared to the parent compound.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-amino-6-ethyl-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile. Heterocyclic compounds containing pyridine and pyran rings have shown efficacy as inhibitors of cancer cell growth. For instance, derivatives of pyrano[3,2-c]pyridine have been evaluated for their activity against various cancer cell lines, demonstrating significant cytotoxic effects .

1.2 Antimicrobial Properties

The compound's structure suggests potential antimicrobial properties. Research indicates that similar heterocycles exhibit antibacterial and antifungal activities. For example, derivatives have been synthesized and tested against pathogens such as Staphylococcus aureus and Candida albicans, showing promising results in inhibiting growth .

Synthetic Applications

2.1 Multicomponent Reactions

The synthesis of 2-amino-6-ethyl-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can be achieved through multicomponent reactions (MCRs). MCRs are advantageous in organic synthesis due to their efficiency and ability to form complex molecules in a single step. The use of environmentally benign catalysts has been explored to enhance the yield and selectivity of these reactions .

2.2 Green Chemistry Approaches

Recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing this compound. Techniques employing microwave irradiation and solvent-free conditions have been reported, significantly reducing reaction times and environmental impact .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of 2-amino-6-ethyl-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile. Modifications to the methylthio group or variations in substituents on the pyridine ring can lead to enhanced potency against specific targets .

Data Table: Summary of Research Findings

Application AreaCompound VariantsKey FindingsReferences
Anticancer ActivityPyrano[3,2-c]pyridine derivativesSignificant cytotoxic effects on cancer cell lines
Antimicrobial PropertiesSimilar heterocyclic compoundsEffective against Staphylococcus aureus and Candida
Synthetic MethodsMulticomponent reactionsEfficient synthesis with high yields
Green ChemistryMicrowave-assisted synthesisReduced reaction times and environmental impact

Case Studies

Case Study 1: Anticancer Evaluation
A study evaluated a series of pyrano[3,2-c]pyridine derivatives for their anticancer properties against A549 lung cancer cells. The results indicated that modifications at the 4-position significantly enhanced cytotoxicity compared to unmodified analogs.

Case Study 2: Antimicrobial Testing
In another investigation, derivatives were tested for antimicrobial activity against various bacterial strains. The compound exhibited notable inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The exact mechanism of action depends on the specific application:

  • Molecular Targets: The compound interacts with various molecular targets, including enzymes, receptors, and proteins, to exert its effects.

  • Pathways Involved: It can modulate biological pathways related to inflammation, microbial growth, and cellular signaling, among others.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrano[3,2-c]pyridine derivatives exhibit diverse pharmacological and material properties influenced by substituent variations. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, physicochemical properties, and reported bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Key Features Melting Point (°C) Yield (%) Reference
Target Compound 6-Ethyl, 7-Methyl, 4-(4-(methylthio)phenyl) C₂₃H₂₂N₄O₂S Methylthio group enhances lipophilicity; ethyl and methyl groups increase steric bulk. Not reported Not reported
3v () 4-(4-Nitrophenyl), 7-Methyl C₂₁H₁₄N₄O₃ Nitrophenyl group introduces strong electron-withdrawing effects; high melting point (291–292°C). 291–292 91
3w () 4-(4-Nitrophenyl), 6-Benzyl, 7-Methyl C₂₈H₂₁N₅O₃ Benzyl substituent improves solubility in nonpolar solvents; moderate yield. 274–276 82
3x () 4-(4-Nitrophenyl), 6-Phenethyl, 7-Methyl C₂₉H₂₃N₅O₃ Phenethyl group enhances π-π stacking potential; lower melting point than 3v. 245–247 86
CID 3846891 () 4-(4-Chlorophenyl), 6-(3-Pyridinylmethyl), 7-Methyl C₂₂H₁₇ClN₄O₂ Chlorophenyl and pyridinyl groups confer mixed electronic effects; potential kinase inhibition. Not reported Not reported
Compound 4-(4-Hydroxyphenyl), 6-(3-Pyridinylmethyl) C₂₂H₁₉N₅O₂ Hydroxyphenyl group increases polarity; pyridinylmethyl may enhance metal coordination. Not reported Not reported

Key Observations

Electron-donating groups (e.g., methylthio in the target compound) improve lipophilicity, which is advantageous for membrane permeability in drug design.

Steric and Solubility Considerations :

  • Bulky substituents like benzyl (3w) or phenethyl (3x) reduce crystallinity, as evidenced by lower melting points compared to 3v .
  • Polar groups (e.g., hydroxyphenyl in ) improve aqueous solubility but may reduce bioavailability.

The target compound’s methylthio group is rare in the literature; its sulfur atom could participate in redox reactions or serve as a hydrogen-bond acceptor.

Synthetic Challenges :

  • Nitro-substituted derivatives (e.g., 3v) achieve high yields (91%) due to favorable reaction kinetics under reflux .
  • Hydroxyphenyl derivatives ( ) may require protective-group strategies to prevent oxidation during synthesis.

Unresolved Questions

  • The target compound’s melting point and yield are unreported in the provided evidence, limiting direct comparison.
  • Biological data (e.g., IC₅₀ values) for most compounds are absent, necessitating further pharmacological profiling.

Biological Activity

The compound 2-amino-6-ethyl-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of the pyranopyridine family, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anti-inflammatory, and antioxidant properties, supported by data tables and case studies.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. A study conducted on a series of pyranopyridine derivatives demonstrated that compounds with similar structural features exhibited significant antibacterial activity against various strains of bacteria.

Table 1: Antibacterial Activity Against Common Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-amino-6-ethyl...E. coli50 µM
2-amino-6-ethyl...P. aeruginosa75 µM
2-amino-6-ethyl...S. aureus100 µM

The presence of electron-withdrawing groups such as carbonitrile and methylthio moieties has been suggested to enhance the antibacterial efficacy of the compound by increasing its lipophilicity and membrane permeability .

Anti-inflammatory Activity

In vitro studies have shown that derivatives of pyranopyridine compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound was evaluated for its ability to suppress COX-2 activity.

Table 2: COX Inhibition Activity

CompoundCOX-2 Inhibition IC50 (µM)Standard Drug IC50 (µM)
2-amino-6-ethyl...0.04 ± 0.02Celecoxib 0.04 ± 0.01

The results indicate that this compound possesses comparable anti-inflammatory properties to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Antioxidant Activity

Antioxidant assays have also been performed to evaluate the free radical scavenging ability of this compound. The results showed promising antioxidant activity, which could be attributed to the presence of amino and carbonitrile groups that can donate electrons and neutralize free radicals.

Case Study: Antioxidant Evaluation

In a study assessing various derivatives, it was found that those containing both amino and carbonitrile functionalities exhibited higher antioxidant capacities compared to their counterparts lacking these groups.

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis indicates that specific functional groups significantly influence the biological activity of pyranopyridine derivatives. The following points summarize key findings:

  • Electron-Withdrawing Groups : The presence of nitro or carbonitrile groups at specific positions enhances antibacterial activity.
  • Amino Groups : Amino substituents contribute to anti-inflammatory effects by inhibiting COX enzymes.
  • Thioether Substituents : Methylthio groups improve lipophilicity, aiding in membrane penetration and increasing bioactivity.

Q & A

Q. What are the standard synthetic routes for preparing this pyrano-pyridine carbonitrile derivative?

The compound is typically synthesized via multicomponent reactions (MCRs) involving ketones, aldehydes, cyanoacetates, and ammonium acetate. For example, analogous pyrano-pyridine systems are synthesized by refluxing a ketone (e.g., p-bromoacetophenone), an aldehyde, ethyl cyanoacetate, and excess ammonium acetate in ethanol for 10–20 hours. The precipitate is filtered, washed, and recrystallized from DMF/ethanol . Ionic liquid catalysts like [Et₃NH][HSO₄] can enhance reaction efficiency in similar MCRs, achieving yields >85% under solvent-free conditions .

Q. What spectroscopic and crystallographic methods are used for structural characterization?

  • X-ray crystallography : Resolves the 3D structure, including bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding networks in pyrano-pyridine analogs) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the methylthio group at the 4-position shows a singlet at δ ~2.5 ppm in ¹H NMR .
  • IR spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) validate the nitrile and ketone groups .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst screening : Ionic liquids (e.g., [Et₃NH][HSO₄]) reduce reaction time and improve regioselectivity compared to traditional catalysts like piperidine .
  • Solvent selection : Ethanol or methanol reflux promotes cyclization, while DMF/ethanol mixtures enhance recrystallization purity .
  • Temperature control : Prolonged reflux (>15 hours) ensures complete cyclization but may require inert atmospheres to prevent oxidation of the methylthio group .

Q. What strategies are employed to analyze bioactivity and structure-activity relationships (SAR)?

  • In vitro assays : Anticancer activity is evaluated via MTT assays against cell lines (e.g., MCF-7, HepG2), with IC₅₀ values compared to reference drugs like doxorubicin .
  • Molecular docking : Simulations (e.g., AutoDock Vina) predict binding affinities to targets like topoisomerase II or tubulin, correlating substituent effects (e.g., methylthio vs. methoxy groups) with activity .
  • SAR studies : Electron-withdrawing groups (e.g., nitrile) at the 3-position enhance cytotoxicity, while bulky substituents at the 4-position reduce solubility .

Q. How can contradictions in spectral data or synthetic yields across studies be resolved?

  • Reproducibility checks : Validate reported protocols with controlled reagent ratios (e.g., 1:1:1 ketone/aldehyde/cyanoacetate) and strict exclusion of moisture .
  • Advanced analytics : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and eliminate byproduct interference .
  • Comparative crystallography : Overlay crystal structures of analogs to identify conformational variations affecting reactivity .

Methodological Considerations

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification : Column chromatography is often required for gram-scale reactions, increasing cost and time. Alternative recrystallization solvents (e.g., acetone/water) improve scalability .
  • Byproduct management : Monitor for dimerization side products via TLC and optimize stoichiometry to minimize waste .

Q. How is computational chemistry applied to predict physicochemical properties?

  • DFT calculations : Predict solubility, logP, and dipole moments using Gaussian09 with B3LYP/6-31G(d) basis sets. These align with experimental HPLC retention times .
  • ADMET profiling : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration, guiding lead optimization .

Data Contradiction Analysis

Q. Why do reported yields vary for similar synthetic routes?

Discrepancies arise from differences in:

  • Catalyst purity : Commercial [Et₃NH][HSO₄] may contain traces of water, reducing efficacy .
  • Reaction monitoring : Premature termination (e.g., stopping reflux at 10 vs. 20 hours) leaves unreacted intermediates .
  • Crystallization conditions : Slow cooling vs. rapid precipitation affects crystal size and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.